(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
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Overview
Description
(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a compound that features a benzyl group substituted with a fluorine atom at the para position and an ethylamine group substituted with a pentafluoroethyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzyl bromide with 2-pentafluoroethyloxy-ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
(4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The pentafluoroethyloxy group may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: A precursor in the synthesis of (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine.
4-Fluorobenzyl alcohol: Another related compound with similar structural features.
4-Fluorobenzyl chloride: Used in similar synthetic applications .
Uniqueness
This compound is unique due to the presence of both fluorine and pentafluoroethyloxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, specific binding affinities, and enhanced bioavailability .
Properties
Molecular Formula |
C11H11F6NO |
---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11F6NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
InChI Key |
DIFXJEJDXOIGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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